molecular formula C20H32N2O3 B13788943 Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester CAS No. 63986-46-9

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester

Cat. No.: B13788943
CAS No.: 63986-46-9
M. Wt: 348.5 g/mol
InChI Key: WQONTLWAAWDGEC-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester is a complex organic compound with a molecular formula of C20H32N2O3 It is known for its unique structural features, which include a carbanilic acid core substituted with a pentyloxy group at the 4-position and a piperidinoethyl ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester typically involves multiple steps:

    Formation of the Carbanilic Acid Core: The initial step involves the synthesis of the carbanilic acid core. This can be achieved through the reaction of aniline with carbon dioxide under high pressure and temperature conditions.

    Introduction of the Pentyloxy Group: The next step involves the introduction of the pentyloxy group at the 4-position. This can be accomplished through an etherification reaction using pentanol and a suitable catalyst such as sulfuric acid.

    Formation of the Piperidinoethyl Ester: The final step involves the esterification of the carbanilic acid with 2-piperidinoethanol. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester can undergo oxidation reactions, particularly at the pentyloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, especially at the ester functional group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the carbanilic acid group. Halogenation using chlorine or bromine is a typical example.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its effects on these pathways are being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester can be compared with other similar compounds to highlight its uniqueness:

    Carbanilic Acid Derivatives: Compared to other carbanilic acid derivatives, this compound has a unique combination of a pentyloxy group and a piperidinoethyl ester, which may contribute to its distinct biological activities.

    Piperidinoethyl Esters: Among piperidinoethyl esters, the presence of the carbanilic acid core and the pentyloxy group distinguishes it from other compounds in this class.

List of Similar Compounds

  • Carbanilic acid, 2-methyl-4-(butyloxy)-, 2-piperidinoethyl ester
  • Carbanilic acid, 2-methyl-4-(hexyloxy)-, 2-piperidinoethyl ester
  • Carbanilic acid, 2-methyl-4-(octyloxy)-, 2-piperidinoethyl ester

These similar compounds share structural similarities but differ in the length of the alkoxy group, which can influence their chemical and biological properties.

Properties

CAS No.

63986-46-9

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(2-methyl-4-pentoxyphenyl)carbamate

InChI

InChI=1S/C20H32N2O3/c1-3-4-8-14-24-18-9-10-19(17(2)16-18)21-20(23)25-15-13-22-11-6-5-7-12-22/h9-10,16H,3-8,11-15H2,1-2H3,(H,21,23)

InChI Key

WQONTLWAAWDGEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C

Origin of Product

United States

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